(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
説明
特性
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-thiophen-3-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-13-18(19(22-25-13)16-4-2-3-5-17(16)21)20(24)23-9-6-14(7-10-23)15-8-11-26-12-15/h2-5,8,11-12,14H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNRROFJUANWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone , with CAS number 1219905-81-3 , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 456.0 g/mol . The structure includes an isoxazole ring, a thiophene moiety, and a piperidine derivative, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN3O3S |
| Molecular Weight | 456.0 g/mol |
| CAS Number | 1219905-81-3 |
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many piperidine derivatives have shown significant inhibitory effects on enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes and disease states.
- Antimicrobial Properties : The presence of the thiophene ring enhances the compound's ability to interact with bacterial membranes, leading to potential antibacterial effects against various strains.
Antimicrobial Activity
Studies have demonstrated that related compounds exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Compounds similar to (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone have been evaluated for their anticancer properties. For instance, derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.
Case Studies and Research Findings
- In Silico Studies : Molecular docking studies have revealed favorable interactions between the compound and target proteins involved in cancer progression. These studies suggest a potential role as a therapeutic agent in oncology.
- In Vitro Studies : Laboratory tests involving cell cultures have confirmed the compound's cytotoxic effects on cancer cells, supporting its potential use in cancer therapy.
- Pharmacokinetic Studies : Research into the pharmacokinetics of similar compounds suggests good bioavailability and metabolic stability, which are critical for effective therapeutic applications.
類似化合物との比較
Structural Analogs and Substituent Effects
The compound can be compared to derivatives synthesized in recent antiviral studies (Table 1). Key differences lie in the substituents on the isoxazole and piperidine rings, which directly impact biological activity and physicochemical properties.
Key Observations:
Isoxazole Substituents: The 2-chlorophenyl group in the target compound provides moderate electron-withdrawing effects compared to the furan-2-yl group in 1h (electron-rich) and the 2-methoxyquinolin-3-yl group in 1e (bulky, planar aromatic system). These differences may alter binding kinetics in viral nucleoproteins . Thiophene vs.
Piperidine Substituents :
- The 4-(thiophen-3-yl) group in the target compound contrasts with the 4-(2-chloro-4-nitrophenyl) group in 1h and 1e. The nitro group in the latter is strongly electron-withdrawing, which may enhance electrophilic interactions but reduce metabolic stability.
Table 2: Hypothetical Property Comparison
| Property | Target Compound | 1h | 1e |
|---|---|---|---|
| Molecular Weight (g/mol) | ~398.9 | ~420.8 | ~493.3 |
| logP (Predicted) | ~3.5 | ~3.8 | ~4.2 |
| Hydrogen Bond Acceptors | 3 | 5 | 6 |
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodology :
- Stepwise synthesis : Begin with constructing the isoxazole ring (3-(2-chlorophenyl)-5-methylisoxazol-4-yl) via cyclization of chlorophenyl-substituted β-diketones with hydroxylamine . Follow with the synthesis of the piperidine-thiophene moiety (4-(thiophen-3-yl)piperidin-1-yl) using reductive amination or nucleophilic substitution .
- Coupling reaction : Use a carbonyl linker (methanone) to connect the two fragments via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, depending on steric hindrance .
- Optimization : Vary solvents (e.g., DMF, THF), catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), and temperatures (50–120°C) to maximize yield. Monitor purity via HPLC and confirm intermediates with -NMR .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., thiophene C-H coupling patterns at δ 7.2–7.5 ppm, isoxazole methyl group at δ 2.3–2.6 ppm) .
- X-ray crystallography : Resolve crystal structures to validate spatial arrangement of the isoxazole and piperidine-thiophene moieties .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~427) and fragmentation patterns .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in bioactivity data across different assays?
- Experimental design :
- Standardized assays : Replicate studies under identical conditions (e.g., cell lines, incubation times) to minimize variability .
- Control experiments : Include positive controls (e.g., known kinase inhibitors) and validate compound solubility in assay buffers (DMSO or ethanol) .
- Data triangulation : Cross-reference results from orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) to distinguish artifacts from true activity .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?
- Methodology :
- Analog synthesis : Modify substituents on the isoxazole (e.g., replace 2-chlorophenyl with 2-fluorophenyl) or piperidine (e.g., vary thiophene substitution patterns) to assess impact on target binding .
- In silico modeling : Perform docking studies with proteins of interest (e.g., kinases, GPCRs) to predict binding affinities and guide synthetic priorities .
- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., microsomal assays) and permeability (Caco-2 monolayers) to prioritize analogs with improved bioavailability .
Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in complex biological systems?
- Techniques :
- Kinase profiling : Use broad-panel kinase assays to identify off-target effects and primary targets .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts in the presence of the compound .
- Transcriptomics/proteomics : Apply RNA-seq or LC-MS/MS to map downstream signaling pathways affected by the compound .
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